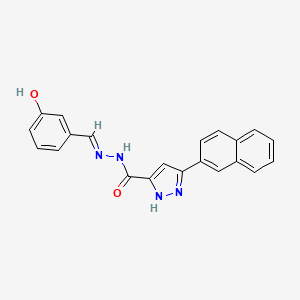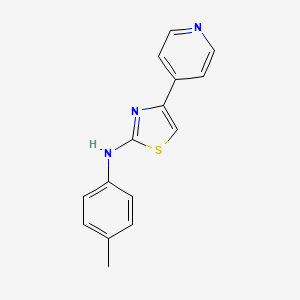
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide belongs to the acetamide class of compounds and has potential applications in various fields, including pharmaceuticals. Its specific structure and properties lend it unique reactivity and applications.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves reactions of specific acids and amines in dry conditions, followed by recrystallization and elucidation using elemental and spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using spectroscopic methods like NMR and X-ray crystallography. For example, a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, had its structure determined through NMR and X-ray diffraction analysis (Ping, 2007).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, is an example of the reactivity of such compounds (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives can be characterized by their crystallization behavior and spectroscopic data. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group, with detailed unit cell dimensions provided by X-ray diffraction analysis (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are often explored through their biological activities and interactions. For instance, the synthesis of various N-methyl-2-(phenoxy)acetamide derivatives has shown potential biological activities, assessed through cytotoxicity and anti-inflammatory assays (Rani et al., 2016).
科学的研究の応用
Biochemical Applications
Enzymatic Synthesis and Kinetics
The enzymatic synthesis of related compounds involves chemoselective acetylation, illustrating the potential for bio-catalysis in creating derivatives of N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide for pharmaceutical use. For instance, the chemoselective monoacetylation of amino groups in related compounds has been explored using immobilized lipase, showing the potential for enzymatic methods in synthesizing related chemical entities (Magadum & Yadav, 2018).
Environmental Science Applications
Herbicide Metabolism and Environmental Impact
Research into chloroacetamide herbicides closely related to this compound has shed light on their metabolism in liver microsomes of humans and rats, indicating the environmental and health implications of these compounds. The comparative metabolism studies help understand the biotransformation pathways and potential toxicities of such herbicides (Coleman et al., 2000).
Pharmacological Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of this compound have been investigated for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring, in particular, have shown promising activities, highlighting the therapeutic potential of such derivatives (Rani et al., 2014).
Biodegradation of Herbicides
Studies have also focused on the biodegradation mechanisms of similar herbicides, revealing the involvement of specific enzyme systems in breaking down these compounds. This research aids in understanding how environmental bacteria could be utilized for the bioremediation of herbicide-contaminated sites (Wang et al., 2015).
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-9-6-8-14(3)18(15)19-17(20)12-21-16-10-5-7-13(2)11-16/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUCXNOEXHIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)
![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)